4-Methylumbelliferyl Phosphocholine

Vue d'ensemble

Description

Dihydro-β-érythroidine bromhydrate est un membre des alcaloïdes d'Erythrina et est connu pour son rôle d'antagoniste compétitif des récepteurs nicotiniques de l'acétylcholine. Il présente une sélectivité modérée pour la sous-unité du récepteur neuronal alpha4, ce qui en fait un composé précieux dans la recherche neuropharmacologique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du dihydro-β-érythroidine bromhydrate implique plusieurs étapes, en commençant par l'extraction des alcaloïdes d'Erythrina. Les étapes clés comprennent:

Extraction: Les alcaloïdes sont extraits de la plante Erythrina à l'aide de solvants organiques.

Purification: Les alcaloïdes extraits sont purifiés par des techniques chromatographiques.

Hydrogénation: Les alcaloïdes purifiés subissent une hydrogénation pour former du dihydro-β-érythroidine.

Formation du bromhydrate: La dernière étape consiste à faire réagir le dihydro-β-érythroidine avec l'acide bromhydrique pour former du dihydro-β-érythroidine bromhydrate.

Méthodes de production industrielle

Les méthodes de production industrielle du dihydro-β-érythroidine bromhydrate impliquent généralement des processus d'extraction et de purification à grande échelle, suivis de la synthèse chimique dans des conditions contrôlées pour garantir une grande pureté et un rendement élevé .

Analyse Des Réactions Chimiques

Types de réactions

Le dihydro-β-érythroidine bromhydrate subit plusieurs types de réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former divers produits d'oxydation.

Réduction: Les réactions de réduction peuvent le convertir à nouveau en sa forme alcaloïde parentale.

Substitution: Il peut subir des réactions de substitution, en particulier au niveau du groupe méthoxy.

Réactifs et conditions courants

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Les réactions de substitution impliquent souvent des nucléophiles comme les amines et les thiols.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du dihydro-β-érythroidine, qui peuvent être étudiés plus en détail pour leurs propriétés pharmacologiques .

Applications de la recherche scientifique

Le dihydro-β-érythroidine bromhydrate a une large gamme d'applications de recherche scientifique:

Neuropharmacologie: Il est utilisé pour étudier les effets de l'antagonisme des récepteurs nicotiniques de l'acétylcholine sur l'activité neuronale et le comportement.

Études comportementales: Le composé est utilisé pour étudier les effets comportementaux de la nicotine et d'autres agonistes des récepteurs nicotiniques.

Recherche antidépressive: Il a montré des effets antidépresseurs chez les modèles animaux, ce qui en fait un candidat pour l'étude des mécanismes de la dépression et des traitements potentiels.

Neurones GABAergiques: Le composé bloque l'excitation des neurones GABAergiques striataux, ce qui est utile pour l'étude de l'inhibition polysynaptique entre les interneurones cholinergiques striataux.

Mécanisme d'action

Le dihydro-β-érythroidine bromhydrate exerce ses effets en antagonisant de manière compétitive les récepteurs nicotiniques de l'acétylcholine, en particulier les sous-types alpha4beta2 et alpha4beta4. Cet antagonisme entraîne la suppression de l'excitation neuronale et l'inhibition de l'inhibition polysynaptique entre les interneurones cholinergiques striataux. Les effets antidépresseurs du composé sont supposés être médiés par son action sur ces récepteurs .

Applications De Recherche Scientifique

Assaying Phospholipase C Activity

4-MUPC is primarily employed as a substrate for assaying phospholipase C (PLC) activity. Upon hydrolysis by PLC, it releases a fluorescent product that can be quantified using fluorometric methods. This application is crucial in studies involving signal transduction pathways where PLC plays a vital role.

Case Study : In a study by Freeman et al. (1985), 4-MUPC was utilized to demonstrate PLC activity in various biological samples, enabling researchers to explore the enzyme's role in cellular signaling processes .

Detection of Phosphatase and Glycosidase Activities

The compound serves as a valuable tool for detecting phosphatase and glycosidase activities. Its derivatives have been developed to enhance sensitivity and specificity for different enzyme classes.

Case Study : Research highlighted that derivatives of 4-MUPC, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), exhibited superior performance in detecting acid phosphatase activity compared to traditional substrates . This advancement allows for more accurate assessments of enzyme kinetics under varying pH conditions.

Lipid Metabolism Studies

4-MUPC has been integrated into studies investigating lipid metabolism and signaling pathways. Its fluorescent properties facilitate real-time monitoring of enzymatic reactions involving phospholipids.

Application Example : In lipid metabolism assays, 4-MUPC can be used alongside other fluorescent probes to assess the activity of phospholipases involved in lipid degradation and remodeling . This capability is essential for understanding metabolic disorders and developing therapeutic strategies.

Comparative Data Table

Mécanisme D'action

Dihydro-beta-erythroidine hydrobromide exerts its effects by competitively antagonizing nicotinic acetylcholine receptors, particularly the alpha4beta2 and alpha4beta4 subtypes. This antagonism leads to the suppression of neuronal excitation and inhibition of polysynaptic inhibition between striatal cholinergic interneurons. The compound’s antidepressive-like effects are believed to be mediated through its action on these receptors .

Comparaison Avec Des Composés Similaires

Composés similaires

Mecamylamine: Un autre antagoniste des récepteurs nicotiniques de l'acétylcholine avec une sélectivité plus large des sous-types de récepteurs.

Hexaméthonium: Un bloqueur ganglionnaire qui antagonise également les récepteurs nicotiniques de l'acétylcholine mais avec une sélectivité différente.

Tubocurarine: Un agent bloquant neuromusculaire qui agit sur les récepteurs nicotiniques de l'acétylcholine au niveau de la jonction neuromusculaire.

Unicité

Le dihydro-β-érythroidine bromhydrate est unique par sa sélectivité modérée pour la sous-unité du récepteur neuronal alpha4, ce qui le rend particulièrement utile pour l'étude des rôles spécifiques de ces récepteurs dans la fonction neuronale et le comportement. Sa capacité à bloquer l'excitation des neurones GABAergiques striataux et à supprimer l'inhibition polysynaptique entre les interneurones cholinergiques striataux le distingue encore des autres antagonistes des récepteurs nicotiniques de l'acétylcholine .

Activité Biologique

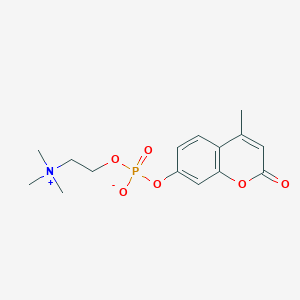

4-Methylumbelliferyl Phosphocholine (4MUPC) is a synthetic phosphocholine compound primarily utilized in biochemical assays to study phospholipid metabolism and enzyme activity. Its structure allows it to serve as a substrate for various phosphatases and phospholipases, making it valuable in both research and potential therapeutic applications. This article explores the biological activity of 4MUPC, summarizing key findings from diverse studies, including its enzymatic interactions and implications in cellular processes.

Chemical Structure and Properties

4MUPC is characterized by the presence of a 4-methylumbelliferone moiety linked to a phosphocholine group. This structure imparts fluorescence properties that are exploited in assays to measure enzyme activity.

- Chemical Formula : C₁₃H₁₅NO₄P

- Molecular Weight : 285.24 g/mol

Enzymatic Substrate

4MUPC acts as a substrate for several enzymes, particularly phospholipase C (PLC) and alkaline phosphatase. These enzymes play critical roles in cellular signaling and membrane dynamics.

- Phospholipase C Activity : 4MUPC is commonly used to assay PLC activity due to its ability to release fluorescent 4-methylumbelliferone upon hydrolysis. This property is utilized in various studies to quantify PLC activity in different biological contexts .

- Alkaline Phosphatase : As a substrate for alkaline phosphatase, 4MUPC can be employed to investigate the regulation of this enzyme, which is crucial for dephosphorylation processes in cells.

Case Studies and Research Findings

- Phospholipid Metabolism : Research indicates that 4MUPC can effectively monitor changes in phospholipid metabolism under various conditions. For instance, studies have shown its utility in examining the effects of different inhibitors on PLC activity in cell lines, providing insights into cellular signaling pathways .

- Drug Development : In drug development contexts, 4MUPC has been used to evaluate the impact of new compounds on enzyme activities related to phospholipid signaling. This application is particularly relevant for understanding drug interactions with membrane transporters and their pharmacokinetic profiles .

- In Vivo Studies : Preliminary findings suggest potential applications of 4MUPC in vivo, particularly in models of lysosomal storage disorders where altered phospholipid metabolism is observed. The ability to track enzymatic activity using this compound may aid in developing therapeutic strategies .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20NO6P/c1-11-9-15(17)21-14-10-12(5-6-13(11)14)22-23(18,19)20-8-7-16(2,3)4/h5-6,9-10H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDMHBWTKCGCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914194 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97055-84-0 | |

| Record name | 4-Methylumbelliferyl phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097055840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.